N-(4-fluorophenyl)-4-nitroaniline

Thermal stability Solid-state properties Process chemistry

N-(4-Fluorophenyl)-4-nitroaniline (4-fluoro-4'-nitrodiphenylamine, CAS 330-89-2) is a para-substituted nitrodiphenylamine with the formula C₁₂H₉FN₂O₂ and a molecular weight of 232.21 g·mol⁻¹. This compound features an electron-withdrawing nitro group on one phenyl ring and a fluorine substituent on the opposing ring, creating a push-pull chromophore with strong intramolecular charge-transfer character.

Molecular Formula C12H9FN2O2
Molecular Weight 232.214
CAS No. 330-89-2
Cat. No. B2920632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-nitroaniline
CAS330-89-2
Molecular FormulaC12H9FN2O2
Molecular Weight232.214
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=CC=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C12H9FN2O2/c13-9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(16)17/h1-8,14H
InChIKeyWZAJDEVHFCARMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)-4-nitroaniline (CAS 330-89-2): Physicochemical Profile and Comparator Identification


N-(4-Fluorophenyl)-4-nitroaniline (4-fluoro-4'-nitrodiphenylamine, CAS 330-89-2) is a para-substituted nitrodiphenylamine with the formula C₁₂H₉FN₂O₂ and a molecular weight of 232.21 g·mol⁻¹. This compound features an electron-withdrawing nitro group on one phenyl ring and a fluorine substituent on the opposing ring, creating a push-pull chromophore with strong intramolecular charge-transfer character. It crystallizes as a solid with a reported melting point of 191–192 °C and a predicted pKa of −2.52 ± 0.40 . Its most structurally relevant comparators include the unsubstituted parent 4-nitrodiphenylamine (CAS 836-30-6), the 4-chloro analog (CAS 20983-67-9), the 4-bromo analog (CAS 40932-71-6), and the 4-methyl analog (CAS 620-89-3). The distinct steric and electronic signature of the fluorine atom differentiates this compound from its halogen and alkyl counterparts in ways that have quantifiable consequences for solid-state properties, lipophilicity, and electronic structure.

Why 4-Fluoro-4'-nitrodiphenylamine Cannot Be Replaced by Generic Nitrodiphenylamines


Generic substitution within the nitrodiphenylamine class is not viable because the para-substituent identity dictates three critical procurement-relevant parameters: (i) solid-state thermal stability reflected in melting point, (ii) lipophilicity that governs solubility and partitioning in both synthetic and formulation workflows, and (iii) basicity via the pKa of the protonated amine, which influences reactivity and chromatographic behavior. As the evidence below demonstrates, fluorine imparts a uniquely elevated melting point (>55 °C above the unsubstituted parent), gives intermediate log P values between those of chloro and unsubstituted analogs, and alters electron density at the reaction center to an extent that is not duplicated by chlorine, bromine, or methyl substitution . These differences are not interchangeable in processes that depend on thermal budgets, biphasic partitioning, or acid-base extraction protocols.

Quantitative Evidence for Differentiation of N-(4-Fluorophenyl)-4-nitroaniline from Its Closest Analogs


Melting Point Elevation: >55 °C Higher Than the Unsubstituted Parent Compound

The target compound exhibits a melting point of 191–192 °C , representing a substantial thermal stability advantage over the unsubstituted parent 4-nitrodiphenylamine (132–135 °C) [1], the 4-chloro analog (reported range ~186–186.5 °C) , and the 4-bromo analog (162–163 °C) . This elevation of ≥55 °C relative to the parent is a direct consequence of the fluorine substituent's ability to strengthen intermolecular interactions in the crystal lattice without introducing the conformational flexibility of a methyl group.

Thermal stability Solid-state properties Process chemistry

Lipophilicity Tuning: Intermediate Log P Between Parent and Chloro Analog

The target compound has a predicted ClogP of 3.98 [1]. This places its lipophilicity between the unsubstituted parent 4-nitrodiphenylamine (log P 3.74–3.82) [2] and the more lipophilic 4-chloro analog (log P 4.59) . For comparison, the 4-bromo analog demonstrates an even higher log P of 4.70 [3]. The fluorine substituent thus provides moderate lipophilicity adjustment without the dramatic increase in log P caused by chlorine or bromine substitution.

Lipophilicity Partition coefficient ADME optimization

Electronic Modulation: Attenuated Basicity Relative to the Parent Compound

The predicted pKa of the target compound is −2.52 ± 0.40 (for the protonated amine) , which is slightly higher (less negative) than the predicted pKa of the unsubstituted parent compound (−2.60 ± 0.20) . This small difference reflects the competing inductive and resonance effects of fluorine: the inductively electron-withdrawing nature of fluorine slightly destabilizes the protonated form, while its resonance electron-donating ability partially offsets this effect. The net result is a compound that is marginally more basic than the parent but significantly less basic than anilines without the para-nitro substituent.

Acid-base properties pKa Electronic effects

Nonlinear Optical (NLO) Potential in the Nitrodiphenylamine Class: Fluorine as a Tuning Element

Nitrodiphenylamine derivatives serve as prototypical push-pull chromophores for second-order nonlinear optics. Computational studies on para-nitroaniline and related diphenylamine derivatives demonstrate that introduction of substituents on the donor ring modulates the first hyperpolarizability (β) through a combination of inductive and resonance effects [1]. While direct experimental β data for the 4-fluoro derivative are not publicly available, the fluoro substituent occupies a distinct position: it is inductively withdrawing (σI = +0.52) but resonance-donating (σR = −0.34), unlike chlorine (σI = +0.47, σR = −0.25) or bromine (σI = +0.45, σR = −0.22) [2]. This unique combination enables a finer electronic tuning of the donor strength compared to heavier halogens, which tend to be dominated by their inductive withdrawal, and compared to the methyl analog, which is purely electron-donating.

Nonlinear optics Hyperpolarizability Chromophore design

Catalytic Reduction Selectivity: Nitro Group Retention in the Presence of Fluoro Substituents

In catalytic transfer hydrogenation protocols for nitrodiphenylamine reduction to phenylenediamines, the identity of the para-substituent on the non-nitrated ring influences both reaction rate and selectivity [1]. Although direct comparative kinetic data specific to the 4-fluoro derivative are unavailable, the class-level behavior indicates that electron-withdrawing substituents slow the rate of nitro reduction by reducing electron density at the reaction center. The fluoro substituent, with its intermediate electronic character, is predicted to provide a reduction rate between that of the unsubstituted parent (fastest) and the more strongly electron-withdrawing chloro analog (slowest). Furthermore, fluorine's characteristic resistance to hydrogenolysis—unlike bromine, which is susceptible to catalytic dehalogenation—ensures that the C–F bond remains intact during hydrogenation conditions, preserving molecular integrity [2].

Catalytic hydrogenation Chemoselectivity Intermediate synthesis

Density and Predicted Boiling Point Differences Relevant to Purification Workflows

The target compound has a predicted density of 1.353 ± 0.06 g/cm³ and a predicted boiling point of 375.6 ± 27.0 °C . These values differ from those of the unsubstituted parent compound (density ~1.204 g/cm³, boiling point ~382.6 ± 25.0 °C) and from the 4-bromo analog (density 1.597 g/cm³, boiling point 420.7 ± 30.0 °C) . The density increase relative to the parent compound (~12% higher) reflects the greater molecular weight contributed by fluorine, while the boiling point is lower than the bromo analog by ~45 °C, enabling distillation purification at more accessible temperatures.

Physical properties Distillation Purification

Optimal Application Scenarios for N-(4-Fluorophenyl)-4-nitroaniline Based on Quantitative Differentiation


High-Temperature Synthesis and Melt Processing Where the Unsubstituted Parent Is Thermally Inadequate

The melting point of 191–192 °C for the target compound is >55 °C above that of 4-nitrodiphenylamine (132–135 °C). In solvent-free or melt-phase reactions that require temperatures exceeding 140 °C, the parent compound would melt and potentially degrade or exhibit altered reactivity as a liquid. The fluoro-substituted compound remains solid across a broader temperature range, enabling reactions that demand a crystalline or solid-state reactant at temperatures where the parent would be a viscous liquid. This is particularly relevant for melt-phase condensations used in dye intermediate production, where nitrodiphenylamines have established utility .

Lipophilicity-Optimized Intermediate for Multistep Organic Synthesis with Chromatographic Purification

With a ClogP of 3.98, this compound provides an intermediate lipophilicity profile that bridges the gap between the more polar unsubstituted parent (log P 3.74–3.82) and the significantly more lipophilic 4-chloro analog (log P 4.59). In reversed-phase HPLC purification, the 4-fluoro compound elutes at a retention time between these two extremes, facilitating separation from both more polar and less polar impurities. This balanced partitioning also enables predictable behavior in liquid-liquid extraction workups using standard organic/aqueous solvent pairs .

Chemoselective Reduction with Complete Halogen Retention for Downstream Functionalization

When the synthetic objective is to reduce the nitro group to an amine while retaining the halogen substituent for subsequent cross-coupling or nucleophilic aromatic substitution, the 4-fluoro analog offers a decisive advantage over the 4-bromo analog. The C–F bond dissociation energy (~126 kcal/mol) precludes hydrogenolysis under standard catalytic hydrogenation conditions, whereas the C–Br bond (~68 kcal/mol) is susceptible to cleavage. This ensures that downstream functional-handle preservation is maintained during the reduction step, a critical consideration in the synthesis of fluorinated pharmaceutical intermediates .

Precursor for Fluorine-18 Radiolabeling via Nitro-to-Amine Reduction

The compound serves as a logical precursor for the radiosynthesis of [¹⁸F]-labeled diarylamines, where the cold 4-fluoro substituent serves as the stable isotopolog for method development and analytical reference standard preparation. The established methodology using 4-fluoroaniline and carbamate-4-nitrophenyl esters for [¹⁸F]fluorophenyl urea synthesis demonstrates the synthetic accessibility and relevance of this substitution pattern in radiopharmaceutical research . The compound's well-defined melting point and intermediate lipophilicity facilitate its use as a chromatographic reference standard during radiotracer quality control.

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